molecular formula C11H14O2 B6589421 (2S)-2-methyl-3-(4-methylphenyl)propanoic acid CAS No. 849831-44-3

(2S)-2-methyl-3-(4-methylphenyl)propanoic acid

Cat. No.: B6589421
CAS No.: 849831-44-3
M. Wt: 178.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-methyl-3-(4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methyl-3-(4-methylphenyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acid. This reaction is usually carried out in the presence of a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize costs and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methyl-3-(4-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

(2S)-2-methyl-3-(4-methylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-methyl-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Known for its role in neurotransmission.

    (2S)-3-amino-2-(4-methylphenyl)propanoic acid: Studied for its potential in pharmaceutical synthesis.

    2-(4-methylsulfonylphenyl)indole derivatives: Evaluated for their antimicrobial and anti-inflammatory activities.

Uniqueness

(2S)-2-methyl-3-(4-methylphenyl)propanoic acid is unique due to its specific chiral structure and the range of reactions it can undergo. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research.

Properties

CAS No.

849831-44-3

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.